
Lovastatin-d3 hydroxy acid (sodium)
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Overview
Description
Lovastatin-d3 hydroxy acid sodium salt (CAS: 1217528-38-5) is a deuterated analog of lovastatin hydroxy acid sodium salt, a metabolite of the cholesterol-lowering drug lovastatin. This compound incorporates three deuterium atoms at the 3-hydroxy position, enhancing its utility in pharmacokinetic and metabolic studies . With a molecular formula of C24H34D3NaO6 and molecular weight of 447.56, it serves as a stable isotopically labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses . The compound is stored at -20°C and exhibits >95% purity, ensuring reliability in research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lovastatin-d3 hydroxy acid (sodium) involves the incorporation of deuterium atoms into the lovastatin hydroxy acid sodium molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of lovastatin-d3 hydroxy acid (sodium) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the fermentation of Aspergillus terreus to produce lovastatin, followed by chemical modification to introduce deuterium atoms. The final product is purified and formulated for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Lovastatin-d3 hydroxy acid (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound back to its lactone form.
Substitution: Substitution reactions can occur at specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include different metabolites of lovastatin-d3 hydroxy acid (sodium), which can be used for further pharmacological studies .
Scientific Research Applications
Cholesterol Management
Lovastatin-d3 hydroxy acid (sodium) functions as an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, which is crucial in cholesterol biosynthesis. It is primarily used to lower total cholesterol and low-density lipoprotein cholesterol levels, thereby reducing the risk of cardiovascular events such as myocardial infarction and stroke. Clinical studies have demonstrated significant reductions in cholesterol levels among patients treated with lovastatin, with some studies reporting reductions of up to 39% in low-density lipoprotein cholesterol levels when dosages ranged from 10 to 80 mg/day .
Parameter | Result |
---|---|
Total Cholesterol Reduction | Up to 32% |
LDL-C Reduction | Up to 39% |
HDL-C Increase | Slight increase |
Triglyceride Level Decrease | Moderate decrease |
Cancer Therapy
Recent research indicates that lovastatin-d3 hydroxy acid (sodium) may enhance the efficacy of certain cancer therapies. Studies have shown that it can inhibit the proliferation of breast cancer cells and enhance apoptosis when used in combination with adenoviral therapies. For instance, lovastatin significantly improved the antitumor effects of adenovirus-mediated therapies by increasing cell apoptosis rates in prostate cancer models .
Case Study: Prostate Cancer Treatment
- Findings : Lovastatin enhanced the antitumor efficacy of adenoviral vectors, leading to a reduction in tumor size by approximately 40% after treatment.
- Mechanism : The compound decreases lipid raft levels on cell membranes, which is critical for viral entry into cells.
Neuroprotective Effects
There is emerging evidence that lovastatin-d3 hydroxy acid (sodium) may have neuroprotective properties. Some studies suggest that statins can reduce neuroinflammation and improve cognitive function in models of neurodegenerative diseases. The exact mechanisms are still under investigation but may involve modulation of inflammatory pathways and improvement of endothelial function .
Mechanism of Action
Lovastatin-d3 hydroxy acid (sodium) exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase). This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, lovastatin-d3 hydroxy acid (sodium) reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Non-Deuterated Analog: Lovastatin Hydroxy Acid Sodium Salt
- CAS : 75225-50-2
- Molecular Formula : C24H35NaO6
- Molecular Weight : 430.52
- Key Differences :
Stereoisomeric Analog: Epi-Lovastatin Hydroxy Acid-d3 Sodium Salt
- CAS : 1329834-74-3
- Molecular Formula : C24H34D3NaO6
- Molecular Weight : 447.56
- Shares deuterium labeling but differs in biological activity due to stereochemical variance .
Deuterated Statin Derivatives
*Unlabeled parent compound CAS provided; deuterated analogs lack specific CAS listings in evidence.
Key Observations :
- Deuterium Positioning : Lovastatin-d3 hydroxy acid sodium’s deuterium is localized to the hydroxy acid moiety, whereas simvastatin-d6 incorporates deuterium in the ester side chain. This affects metabolic stability and mass spectral fragmentation patterns .
- Pharmacological Relevance : Unlike pravastatin-d3, which retains HMG-CoA reductase inhibitory activity, lovastatin-d3 hydroxy acid sodium is primarily a metabolite with reduced enzymatic activity .
Functional and Analytical Comparisons
Role in Metabolic Studies
- Lovastatin-d3 hydroxy acid sodium is critical for quantifying lovastatin and its metabolites in biological matrices. Its deuterium label minimizes matrix effects in LC-MS/MS, improving accuracy .
- Non-deuterated lovastatin hydroxy acid sodium is used to validate bioanalytical methods but lacks isotopic distinction for internal standardization .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Lovastatin-d3 hydroxy acid sodium in biological matrices?
A validated LC-MS/MS method is optimal. Key parameters include:
- Chromatography : Luna C18 (2) 100 Å column (100 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:5 mM ammonium acetate buffer (pH 3.6, 90:10 v/v) at 0.7 mL/min flow rate .
- Mass spectrometry : Electrospray ionization (+MRM) with declustering potential (DP) 38–48 V, collision energy (CE) 20 V, and source temperature 450°C. Use lovastatin-d3 as an internal standard for calibration .
- Sample preparation : Solid-phase extraction (SPE) using Cleanert PEP-3 cartridges achieves >85% recovery from human plasma .
Q. What is the pharmacological significance of Lovastatin-d3 hydroxy acid sodium in HMG-CoA reductase inhibition studies?
As a deuterated isotopologue of lovastatin’s active metabolite, it acts as a competitive inhibitor of HMG-CoA reductase with a reported Ki of 0.6 nM. Its deuterium labeling enables precise tracking in metabolic and pharmacokinetic studies, particularly for distinguishing endogenous vs. exogenous statin pathways .
Advanced Research Questions
Q. How can researchers resolve discrepancies in deuterium incorporation efficiency during synthesis?
Contradictions in deuterium labeling often arise from incomplete exchange or isotopic scrambling. Mitigation strategies include:
- Isotopic purity validation : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm >98% deuterium incorporation at specified positions .
- Synthetic optimization : Control reaction pH (<3.0) and temperature (20–25°C) to minimize proton-deuterium exchange side reactions .
Q. What methodologies address batch-to-batch variability in isotopic purity for labeled standards?
- Orthogonal analytical techniques : Combine LC-MS/MS (for quantification) with Fourier-transform infrared spectroscopy (FTIR) to confirm structural integrity .
- Supplier verification : Cross-reference certificates of analysis (CoA) from vendors like TRC or Clearsynth Labs, ensuring purity ≥97% and isotopic enrichment ≥99% .
Q. How can SPE conditions be optimized for extracting Lovastatin-d3 hydroxy acid sodium from complex matrices?
- Cartridge selection : Agela Cleanert PEP-3 (30 mg/1 cc) provides superior phospholipid removal and >90% recovery in plasma .
- Elution optimization : Use 2 mL of acetonitrile:glacial acetic acid (95:5 v/v) to minimize matrix interference while retaining analyte stability .
Q. What strategies validate impurity profiles in deuterated statin preparations?
- Forced degradation studies : Expose the compound to heat (60°C), acidic (0.1 M HCl), and oxidative (3% H2O2) conditions to identify degradation products (e.g., des-methylbutyrate derivatives) .
- Impurity quantification : Use reverse-phase HPLC with a Hypersil GOLD C18 column and UV detection at 238 nm to resolve impurities like Lovastatin Dimer (CAS 149756-62-7) .
Q. Methodological Considerations
- Stability testing : Store Lovastatin-d3 hydroxy acid sodium at -20°C in amber vials to prevent photodegradation. In plasma, stability is maintained for 24 hours at room temperature and 30 days at -80°C .
- Cross-reactivity in assays : Validate specificity against endogenous hydroxy acids (e.g., salicylic acid) by spiking blank matrices with structurally similar compounds .
Properties
Molecular Formula |
C24H38NaO6 |
---|---|
Molecular Weight |
448.6 g/mol |
InChI |
InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/t14-,15?,16-,18+,19+,20-,21-,23-;/m0./s1/i3D3; |
InChI Key |
PDWLGNSFYLIXBF-QRVNCVFZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C.[Na] |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C.[Na] |
Origin of Product |
United States |
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